

An In-depth Technical Guide to the CREKA Peptide: Binding Target and Affinity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CREKA peptide

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Abstract

The Cys-Arg-Glu-Lys-Ala (CREKA) peptide is a linear pentapeptide that has garnered significant interest in the fields of oncology and drug delivery due to its remarkable tumor-homing properties. Discovered through in vivo phage display, CREKA exhibits a high affinity for components of the tumor microenvironment, specifically fibrin-fibronectin complexes. This technical guide provides a comprehensive overview of the **CREKA peptide**, detailing its binding target, available quantitative binding data, and the experimental protocols utilized for its identification and characterization. Furthermore, this guide includes visualizations of key processes to facilitate a deeper understanding of its mechanism and application.

CREKA Peptide: Identification and Primary Binding Target

The **CREKA peptide** was identified through in vivo screening of phage-displayed peptide libraries in tumor-bearing mouse models. This technique allows for the selection of peptides that preferentially accumulate in tumor tissues. Subsequent investigations revealed that CREKA's tumor-homing ability is attributed to its specific binding to clotted plasma proteins, most notably fibrin-fibronectin complexes.^[1] These complexes are abundantly present in the tumor stroma as a result of increased vascular permeability and localized coagulation, but are largely absent in healthy tissues. This differential expression makes the fibrin-fibronectin

complex an ideal target for tumor-specific drug delivery. Some studies have also suggested that CREKA may bind to fibronectin individually or to type IV collagen.[\[1\]](#)[\[2\]](#)

Quantitative Binding Affinity

While the **CREKA peptide** is consistently described as having a "high affinity" for its target, precise quantitative data, such as a dissociation constant (Kd) determined by surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), is not readily available in the published literature. However, studies involving radiolabeled CREKA and its derivatives have provided some quantitative measure of its binding capabilities.

The following table summarizes the available quantitative data on the binding of CREKA and its analogs to fibrin clots.

Peptide	Binding Percentage to Fibrin Clots (%)	Method	Reference
18F-NOTA-CREKA	69.31 ± 6.82	In vitro fibrin clot binding assay	[3] [4]
18F-NOTA-LP	67.09 ± 6.20	In vitro fibrin clot binding assay	[3] [4]
18F-NOTA-iCREKA	67.92 ± 6.71	In vitro fibrin clot binding assay	[3] [4]

LP: Linear Peptide, iCREKA: a cyclic analog of CREKA.

It is important to note that while these percentages indicate significant binding, they are not a direct measure of binding affinity (Kd). Further studies employing techniques such as SPR or ITC are required to elucidate the precise binding kinetics and affinity of the **CREKA peptide** to fibrin-fibronectin complexes.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the discovery and characterization of the **CREKA peptide**.

In Vivo Phage Display for Tumor-Homing Peptide Discovery

This protocol outlines the general steps involved in the discovery of tumor-homing peptides like CREKA using in vivo phage display.

Objective: To identify peptide sequences that selectively accumulate in tumor tissue from a phage-displayed peptide library.

Materials:

- Phage display peptide library (e.g., M13 phage library)
- Tumor-bearing animal model (e.g., mice with xenograft tumors)
- Anesthetic agent
- Perfusion buffer (e.g., PBS with heparin)
- Tissue homogenization buffer (e.g., Tris-buffered saline with protease inhibitors)
- E. coli host strain for phage amplification
- LB agar plates and broth
- PEG/NaCl solution for phage precipitation
- DNA sequencing reagents and equipment

Procedure:

- **Library Administration:** Intravenously inject the phage display library into the tail vein of a tumor-bearing mouse.
- **In Vivo Circulation:** Allow the phage library to circulate for a defined period (e.g., 1 hour) to enable the binding of phages to their targets.

- **Perfusion:** Anesthetize the mouse and perfuse the circulatory system with perfusion buffer to remove unbound phages.
- **Tumor Excision and Homogenization:** Excise the tumor and homogenize the tissue in homogenization buffer.
- **Phage Rescue:** Infect the E. coli host strain with the phage recovered from the tumor homogenate.
- **Phage Amplification:** Amplify the rescued phage by growing the infected E. coli in LB broth.
- **Phage Precipitation and Titer Determination:** Precipitate the amplified phage using PEG/NaCl solution and determine the phage titer.
- **Subsequent Rounds of Panning:** Repeat steps 1-7 for several rounds (typically 3-5) to enrich the population of tumor-homing phages.
- **DNA Sequencing:** After the final round of panning, isolate individual phage clones, extract their DNA, and sequence the region encoding the displayed peptide to identify the tumor-homing peptide sequences.

In Vitro Fibrin Clot Binding Assay

This protocol describes a method to assess the binding of CREKA-conjugated nanoparticles to fibrin clots in vitro.

Objective: To quantify the binding of CREKA-functionalized agents to fibrin clots.

Materials:

- Fibrinogen solution (e.g., from bovine plasma)
- Thrombin solution
- Phosphate-buffered saline (PBS)
- CREKA-conjugated nanoparticles (e.g., fluorescently labeled)

- Control nanoparticles (non-conjugated)
- Microplate reader or fluorescence microscope

Procedure:

- **Fibrin Clot Formation:** In a multi-well plate, mix the fibrinogen solution with thrombin to initiate the formation of fibrin clots. Allow the clots to form at room temperature.
- **Incubation with Nanoparticles:** Add the CREKA-conjugated nanoparticles and control nanoparticles to the wells containing the fibrin clots.
- **Incubation:** Incubate the plate for a specified time (e.g., 1 hour) at room temperature to allow for binding.
- **Washing:** Carefully wash the fibrin clots with PBS to remove unbound nanoparticles. Repeat the washing step multiple times.
- **Quantification of Binding:**
 - **Fluorescence Measurement:** If using fluorescently labeled nanoparticles, measure the fluorescence intensity of the fibrin clots using a microplate reader.
 - **Microscopy:** Alternatively, visualize the fibrin clots under a fluorescence microscope to qualitatively assess nanoparticle binding.
- **Data Analysis:** Compare the fluorescence intensity or microscopic images of the wells treated with CREKA-conjugated nanoparticles to those treated with control nanoparticles to determine the extent of specific binding.

Conjugation of CREKA Peptide to Nanoparticles via Michael Addition

This protocol details the conjugation of the cysteine-containing **CREKA peptide** to maleimide-functionalized nanoparticles through a Michael addition reaction.

Objective: To covalently attach the **CREKA peptide** to the surface of nanoparticles.

Materials:

- Maleimide-functionalized nanoparticles
- **CREKA peptide** (with a free cysteine thiol group)
- Reaction buffer (e.g., PBS, pH 7.0-7.5)
- Purification system (e.g., dialysis, size exclusion chromatography)

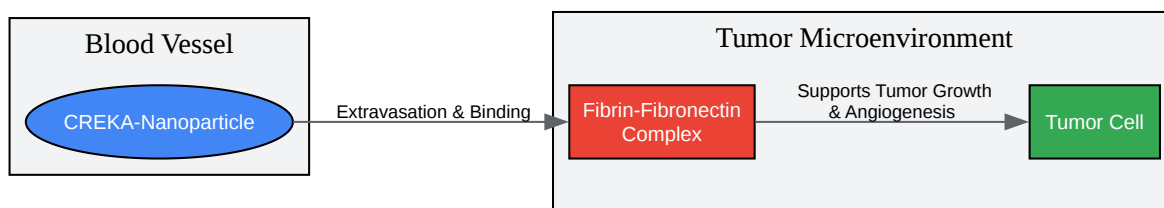
Procedure:

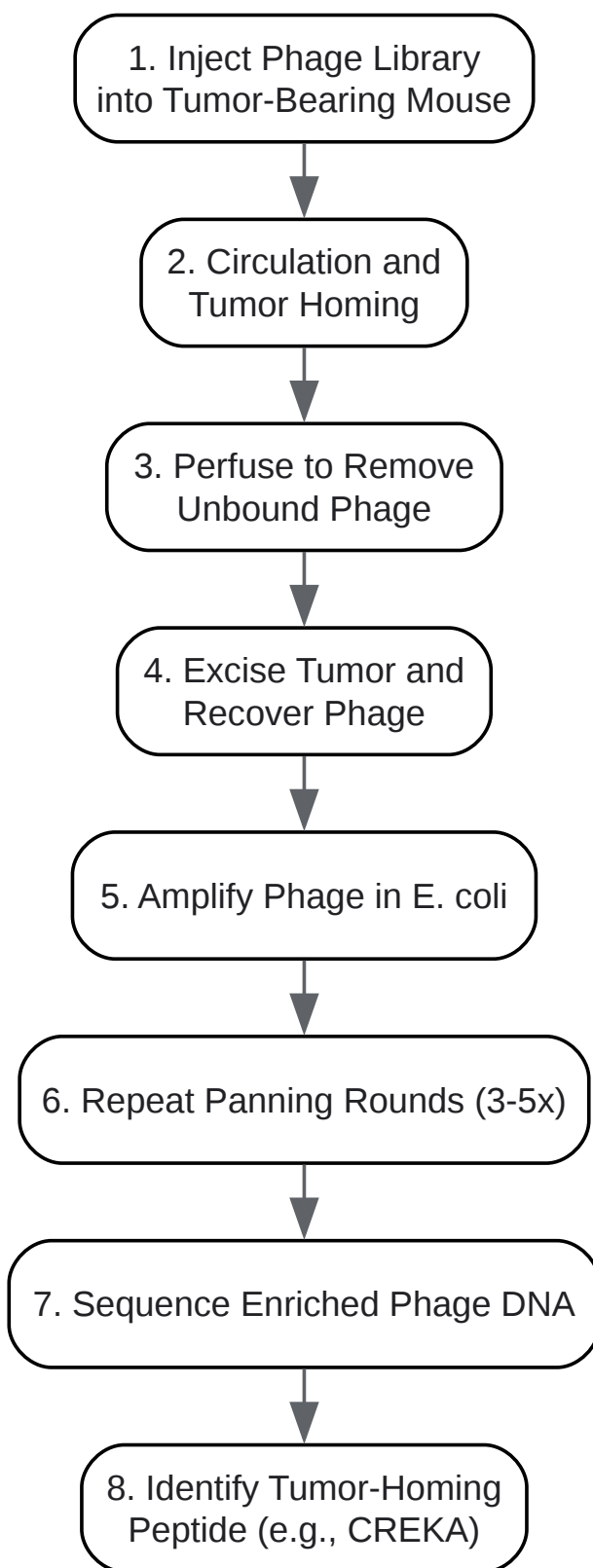
- **Dissolve Reactants:** Dissolve the maleimide-functionalized nanoparticles and the **CREKA peptide** separately in the reaction buffer.
- **Reaction Mixture:** Mix the dissolved nanoparticles and **CREKA peptide** in a specific molar ratio.
- **Incubation:** Allow the reaction to proceed at room temperature for a defined period (e.g., 2-4 hours) with gentle stirring.
- **Purification:** Purify the CREKA-conjugated nanoparticles from unreacted peptide and byproducts using a suitable purification method like dialysis against the reaction buffer or size exclusion chromatography.
- **Characterization:** Characterize the resulting CREKA-conjugated nanoparticles to confirm successful conjugation and determine the peptide density on the nanoparticle surface.

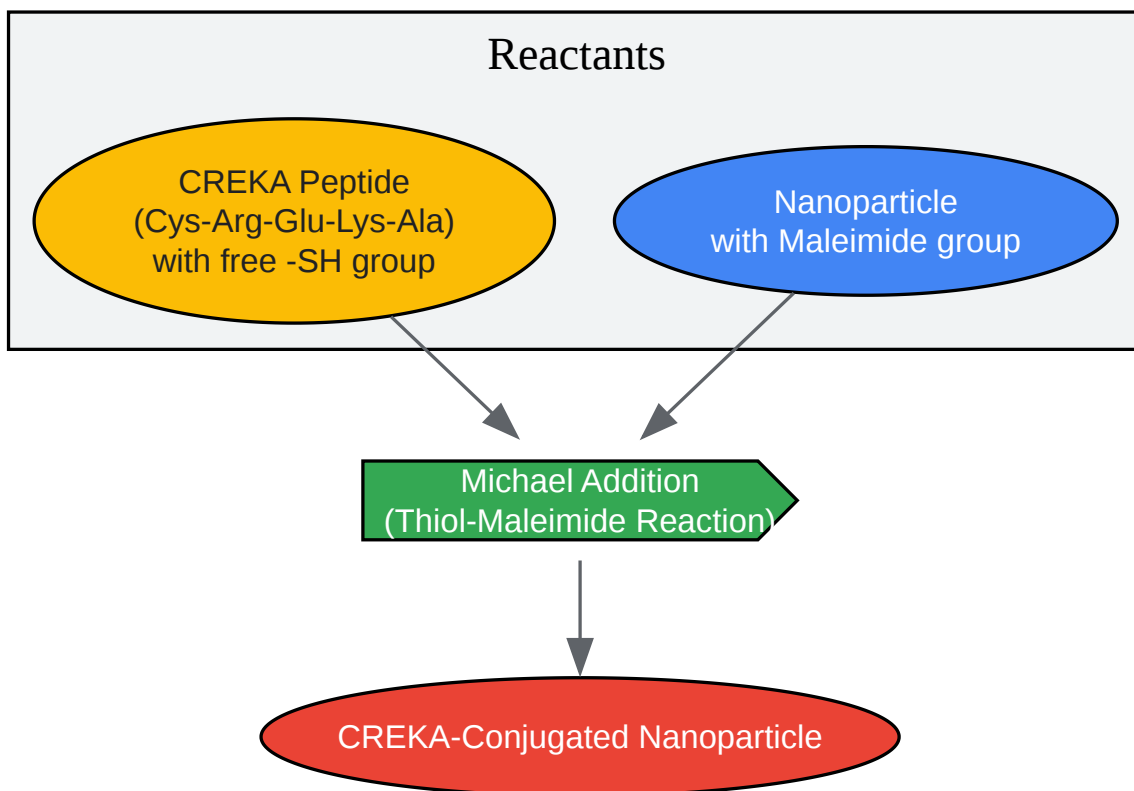
Visualizations

Signaling Pathway and Targeting Mechanism

The following diagram illustrates the targeting mechanism of CREKA-functionalized nanoparticles to the tumor microenvironment.







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- To cite this document: BenchChem. [An In-depth Technical Guide to the CREKA Peptide: Binding Target and Affinity]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15551449#creka-peptide-binding-target-and-affinity\]](https://www.benchchem.com/product/b15551449#creka-peptide-binding-target-and-affinity)

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